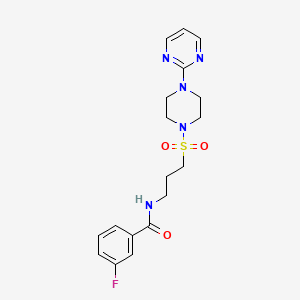

![molecular formula C19H16N4O2S B2625903 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide CAS No. 671199-11-4](/img/structure/B2625903.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

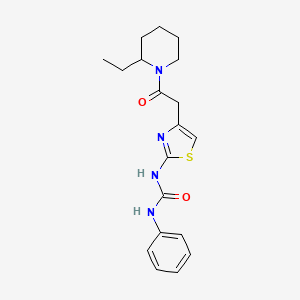

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Wissenschaftliche Forschungsanwendungen

Synthesis and Inotropic Activities

A study by Li et al. (2008) described the synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide derivatives and evaluated their positive inotropic effects. These compounds were tested for their ability to increase stroke volume in isolated rabbit heart preparations, with some showing favorable activity compared to the standard drug Milrinone. Notably, a specific derivative exhibited the most desirable potency, indicating the potential of these compounds as positive inotropic agents Li et al., 2008.

Anticonvulsant Properties

Research by Alswah et al. (2013) focused on the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor, to explore their anticonvulsant properties. The study found that certain compounds exhibited significant anticonvulsant activities, suggesting their potential use in treating convulsions Alswah et al., 2013.

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their anticancer activity by Reddy et al. (2015). The study aimed at meeting structural requirements essential for anticancer activity, leading to the discovery of compounds that demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines Reddy et al., 2015.

Antimicrobial Agents

Sahi et al. (2016) synthesized a series of compounds including quinolines and triazolo[4,3-a]quinazolines, evaluating them for their antibacterial and antifungal activities. The research identified compounds with good antimicrobial activity, highlighting their potential as new antimicrobial agents Sahi et al., 2016.

H1-antihistaminic Agents

A study by Alagarsamy et al. (2009) synthesized and tested a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their in vivo H1-antihistaminic activity. One compound emerged as particularly active, suggesting its potential as a new class of H1-antihistaminic agents Alagarsamy et al., 2009.

Wirkmechanismus

Target of Action

The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide is DNA . This compound acts as a DNA intercalator , which means it inserts itself between the base pairs in the DNA double helix .

Mode of Action

This compound interacts with its target, DNA, by intercalation . This interaction causes changes in the DNA structure, disrupting the normal function of the DNA .

Biochemical Pathways

The intercalation of this compound into DNA affects various biochemical pathways. It disrupts the normal replication and transcription processes of the DNA, leading to cell death . This makes it a potential candidate for anticancer therapy .

Pharmacokinetics

In silico admet profiles suggest that it has good bioavailability .

Result of Action

The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is due to its interaction with DNA, which disrupts the normal function of the DNA .

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQHGAGZHIURPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)

![4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2625843.png)